molecular formula C22H19F3N4O2 B11188616 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11188616
M. Wt: 428.4 g/mol
InChI Key: FSIJMGSGQIQLEP-UHFFFAOYSA-N
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Description

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyrazoles. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyrazole core, a phenyl group, and a trifluoromethylphenylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyrazole derivatives: These compounds share the core structure but differ in the substituents attached to the imidazo[1,2-b]pyrazole ring.

    Phenylacetamide derivatives: Compounds with similar phenylacetamide moieties but different core structures.

Uniqueness

The uniqueness of 2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19F3N4O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-(6-ethyl-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H19F3N4O2/c1-2-16-19(13-7-4-3-5-8-13)20-27-21(31)17(29(20)28-16)12-18(30)26-15-10-6-9-14(11-15)22(23,24)25/h3-11,17H,2,12H2,1H3,(H,26,30)(H,27,31)

InChI Key

FSIJMGSGQIQLEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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